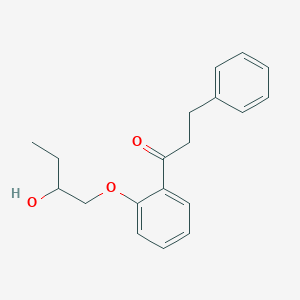
Depropylamino-3-methyl Propafenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Depropylamino-3-methyl Propafenone is a derivative of 2’-Hydroxy-3-phenylpropiophenone. It is a compound with a molecular formula of C19H22O3 and a molecular weight of 298.38. This compound is primarily used as a building block in various chemical syntheses and has significant applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Depropylamino-3-methyl Propafenone typically involves the derivatization of 2’-Hydroxy-3-phenylpropiophenone. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in public literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Depropylamino-3-methyl Propafenone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Depropylamino-3-methyl Propafenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: As a derivative of propafenone, it may have applications in the development of antiarrhythmic drugs.
Industry: It can be used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Depropylamino-3-methyl Propafenone is similar to that of propafenone. It works by inhibiting sodium channels, which restricts the entry of sodium into cardiac cells, resulting in reduced excitation . This action stabilizes myocardial membranes and exerts local anesthetic effects.
Comparación Con Compuestos Similares
Propafenone: A well-known antiarrhythmic drug with similar sodium channel blocking properties.
Flecainide: Another antiarrhythmic agent with a similar mechanism of action.
Encainide: Shares similar pharmacological properties with propafenone.
Uniqueness: Depropylamino-3-methyl Propafenone is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H22O3 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-[2-(2-hydroxybutoxy)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-2-16(20)14-22-19-11-7-6-10-17(19)18(21)13-12-15-8-4-3-5-9-15/h3-11,16,20H,2,12-14H2,1H3 |
Clave InChI |
SSXYPSGOCLYRGX-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



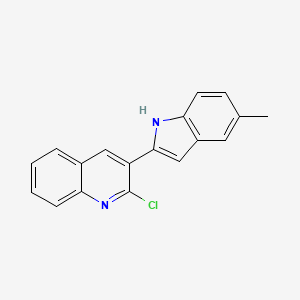
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
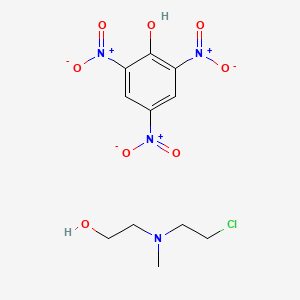
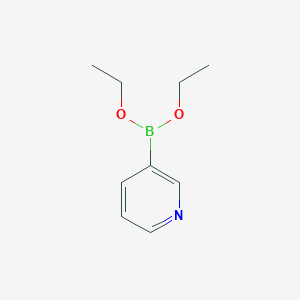
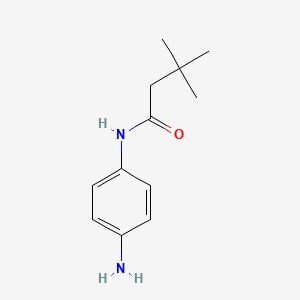
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)
![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)


![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)

![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
